Applications of Adamantane Derivatives in Virology Research: A Technical Guide
Applications of Adamantane Derivatives in Virology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane (B196018), a tricyclic hydrocarbon with a unique cage-like structure, and its derivatives have long been a cornerstone in the field of antiviral research. The inherent lipophilicity and rigidity of the adamantane scaffold make it an attractive pharmacophore for designing molecules that can interact with viral targets.[1][2][3] The first-generation adamantane derivatives, amantadine (B194251) and rimantadine (B1662185), were among the earliest synthetic antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[1][3] While the emergence of resistant strains has limited their clinical use against influenza, the adamantane core continues to be a valuable platform for the development of novel antiviral agents with broader spectrums of activity.[1][2] This technical guide provides an in-depth overview of the applications of adamantane derivatives in virology, focusing on their mechanisms of action, quantitative antiviral activity, and the experimental protocols used for their evaluation.
Mechanisms of Antiviral Action
The antiviral mechanisms of adamantane derivatives are primarily centered on their ability to block viral ion channels, known as viroporins.[4][5][6] These channels are crucial for various stages of the viral life cycle, particularly entry and uncoating.
Influenza A Virus: M2 Proton Channel Inhibition
The most well-characterized mechanism of action for amantadine and rimantadine is the blockade of the M2 proton channel of the influenza A virus.[5][6] The M2 protein is a tetrameric ion channel embedded in the viral envelope that allows protons to flow from the endosome into the virion. This acidification is a critical step for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which releases the viral genetic material into the cytoplasm for replication.[6] Adamantane derivatives bind to the transmembrane domain of the M2 protein, physically obstructing the channel and preventing proton influx.[7][8] This inhibition of uncoating effectively halts the viral replication cycle at an early stage.[6]
Coronaviruses: Targeting the Envelope (E) Protein Viroporin
Recent research has focused on the potential of adamantane derivatives against coronaviruses, including SARS-CoV-2.[9][10] The proposed mechanism of action is the blockade of the envelope (E) protein, which is believed to function as a viroporin, similar to the M2 protein in influenza.[4][11] The E protein forms an ion channel that is thought to be involved in virus assembly, budding, and pathogenesis.[4] By blocking this channel, adamantane derivatives may disrupt these processes and inhibit viral replication.[4][11] Some studies also suggest that amantadine can interfere with the lysosomal pathway by increasing the pH of lysosomes, which can in turn inhibit the activity of host cell proteases like Cathepsin L that are essential for viral entry.[12][13]
Quantitative Antiviral Activity
The in vitro antiviral efficacy of adamantane derivatives is typically quantified by determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the compound required to inhibit viral replication by 50%. The cytotoxicity of the compounds is assessed by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Antiviral Activity Against Influenza A Virus
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Amantadine | A/ostrich/Denmark/725/96 (H5N2) | MDCK | 82 - >50 | [14][15] |
| Amantadine | A/PR/8/34 (H1N1) | MDCK | >50 | [15] |
| Amantadine | NWS/33 (H1N1) | MDCK | >50 | [15] |
| Amantadine | Suita/1/89 (H1N1) | MDCK | >50 | [15] |
| Amantadine | Kitakyushu/159/93 (H3N2) | MDCK | >50 | [15] |
| Rimantadine | A/Soloman Island/3/2006 (H1N1) | - | 0.02 (EC50) | [15] |
Antiviral Activity Against SARS-CoV-2
| Compound | Virus Variant | Cell Line | IC50/EC50 (µM) | CC50 (µM) | SI | Reference |
| Amantadine | WA1/2020 | Vero E6 | 116 | >1420 | 12.2 | [16] |
| Amantadine | WA1/2020 | Huh7.5 | 118 | >1420 | >12 | [16] |
| Amantadine | WA1/2020 | A549-hACE2 | 80 | >1420 | >17.8 | [16] |
| Amantadine | Omicron | Vero E6 T/A | 106 | - | - | [10] |
| Amantadine | - | Vero E6 | 83-119 | >500 | - | [17] |
| Rimantadine | WA1/2020 | Vero E6 | 36 | 623 | 17.3 | [16] |
| Rimantadine | WA1/2020 | Huh7.5 | 26 | 623 | 24 | [16] |
| Rimantadine | WA1/2020 | A549-hACE2 | 70 | 623 | 8.9 | [16] |
| Rimantadine | Omicron | Vero E6 T/A | 17.8 | - | - | [10] |
| Memantine | WA1/2020 | Vero E6 | 80 | 611 | 7.6 | [16] |
| Memantine | WA1/2020 | Huh7.5 | 86 | 611 | 7.1 | [16] |
| Memantine | WA1/2020 | A549-hACE2 | 70 | 611 | 8.7 | [16] |
| Compound 3F4 | - | Vero CCL-81 | 0.32 | >1000 | >3125 | [17] |
Applications in Other Viral Infections
Human Immunodeficiency Virus (HIV)
The classical adamantane derivatives, amantadine and rimantadine, do not exhibit significant activity against HIV.[18][19] However, novel adamantane-containing compounds have been developed that show promise. For instance, a compound named "Amant," which consists of an adamantane derivative linked to a polyanionic matrix, has been shown to inhibit HIV-1 replication by blocking an early step in the replication cycle, possibly viral entry.[18][19] This compound was found to have an IC50 of 2-6 µg/mL against HIV-1.[19] Other studies have explored adamantane-substituted thioureas as potential inhibitors of HIV reverse transcriptase, though with limited success.[3]
Hepatitis C Virus (HCV)
Amantadine has been investigated for the treatment of chronic hepatitis C, often in combination with interferon-alpha and ribavirin.[20][21] However, systematic reviews of clinical trials have concluded that amantadine does not provide a significant benefit in achieving a sustained virological response.[20][21] Some studies suggest that amantadine may have a modest effect on normalizing alanine (B10760859) aminotransferase (ALT) levels, but its overall efficacy in treating HCV is considered low.[20]
Experimental Protocols
The evaluation of the antiviral activity of adamantane derivatives involves a series of standardized in vitro assays.
Plaque Reduction Assay
This is a gold standard method for quantifying infectious virus and determining the antiviral activity of a compound.[8][18]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6- or 12-well plates.
-
Virus stock of known titer.[22]
-
Adamantane derivatives at various concentrations.[22]
-
Serum-free cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., 2X DMEM containing 1.2% Avicel or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).[22]
Procedure:
-
Seed host cells in 12-well plates and incubate overnight to form a confluent monolayer.[18]
-
Wash the cell monolayer with phosphate-buffered saline (PBS).[22]
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Infect the cells with the diluted virus for 1-2 hours at 37°C to allow for viral adsorption.[8]
-
Remove the virus inoculum and wash the cells with PBS.[22]
-
Prepare the overlay medium containing different concentrations of the adamantane derivative.
-
Add the overlay medium to each well and incubate at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).[22]
-
Fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cells with crystal violet solution.[22]
-
Gently wash the plates with water and allow them to dry.[22]
-
Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no drug).[22]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxicity of a compound by measuring the metabolic activity of cells.[3][23][24]
Materials:
-
Host cells seeded in a 96-well plate.[22]
-
Adamantane derivatives at various concentrations.[22]
-
Cell culture medium.[22]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[22][23]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[22][23]
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.[24]
-
Treat the cells with serial dilutions of the adamantane derivative and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).[22]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][24]
-
Carefully remove the medium without disturbing the formazan (B1609692) crystals.[22]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22][24]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]
-
The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[22]
Conclusion and Future Directions
Adamantane derivatives have played a pivotal role in the history of antiviral drug discovery and continue to be a promising scaffold for the development of new therapeutic agents. While resistance has curtailed the use of first-generation adamantanes against influenza, ongoing research is focused on synthesizing novel derivatives with improved efficacy and a broader spectrum of activity. The potential of these compounds against emerging viruses like SARS-CoV-2 highlights the continued relevance of the adamantane core in virology research. Future studies will likely focus on elucidating the precise molecular interactions between adamantane derivatives and their viral targets, exploring their potential against a wider range of viruses, and optimizing their pharmacokinetic and pharmacodynamic properties to develop the next generation of potent and broad-spectrum antiviral drugs.
References
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- 17. Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity | BioWorld [bioworld.com]
- 18. Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. [HIV-inhibiting activity of polyanion matrices and related substances containing adamantane and norbornene pharmacophores] - PubMed [pubmed.ncbi.nlm.nih.gov]
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